molecular formula C11H15N3O2 B8377266 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea

Cat. No.: B8377266
M. Wt: 221.26 g/mol
InChI Key: LYBOTDLAVWZNRI-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is a synthetic urea derivative designed for research applications, particularly in medicinal chemistry and pharmacology. Its core structure integrates a 1,1,3-trimethylurea moiety with a phenylcarbamoyl group, a configuration of significant interest in the development of small-molecule inhibitors. This compound is related to a class of 1,1,3-substituted ureas that have been demonstrated in preclinical studies to exhibit potent inhibitory activity against lipopolysaccharide (LPS)-induced TNF-alpha production . TNF-alpha (tumor necrosis factor-alpha) is a key cytokine involved in systemic inflammation, making inhibitors of its production valuable tools for researching inflammatory and autoimmune diseases. The strategic substitution pattern on the urea core is critical for its biological activity and physicochemical properties . Urea derivatives are extensively investigated for their diverse pharmacological potential, which includes antibacterial and anti-inflammatory properties . Researchers can utilize this compound as a chemical scaffold or a reference standard in high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. It is supplied with comprehensive analytical characterization data to ensure identity and purity for experimental reproducibility. This product is intended for laboratory research purposes by qualified personnel. This compound is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1,1,3-trimethyl-3-(phenylcarbamoyl)urea

InChI

InChI=1S/C11H15N3O2/c1-13(2)11(16)14(3)10(15)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,15)

InChI Key

LYBOTDLAVWZNRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Urea Formation via Aryl Isocyanate Reactions

The most widely reported method involves the reaction of 1,1,3-trimethylurea derivatives with phenyl isocyanate under basic conditions. In a representative procedure, 1,1,3-trimethylurea is treated with phenyl isocyanate in dry acetone at room temperature for 24 hours in the presence of anhydrous potassium carbonate. The reaction proceeds via nucleophilic attack of the urea’s amine group on the electrophilic carbon of the isocyanate, forming a urea linkage (Scheme 1).

Reaction Conditions:

  • Solvent: Dry acetone

  • Base: Anhydrous K₂CO₃

  • Temperature: Room temperature (20–25°C)

  • Time: 24 hours

  • Yield: 47–80%

This method is favored for its simplicity and scalability. For instance, Patel et al. (2015) synthesized analogous diarylureas using this approach, achieving yields up to 80%. The potassium carbonate base facilitates deprotonation of the urea, enhancing nucleophilicity.

Mechanistic Insights

The reaction mechanism involves two stages:

  • Formation of Potassium Salt Intermediate: The urea’s NH group reacts with K₂CO₃, generating a potassium salt (Intermediate A ), which enhances reactivity toward the isocyanate.

  • Acidification: Subsequent treatment with dilute HCl protonates the intermediate, precipitating the final product.

CDI-Mediated Coupling

An alternative route employs CDI as a coupling agent to form the urea linkage. In this method, 1,1,3-trimethylamine is first reacted with CDI in tetrahydrofuran (THF) under reflux to form an imidazole-activated intermediate. This intermediate is then treated with phenylamine to yield the target compound.

Reaction Conditions:

  • Solvent: THF

  • Coupling Agent: CDI (1.1 equivalents)

  • Temperature: Reflux (66°C)

  • Time: 4–6 hours per step

  • Overall Yield: 19–99%

This method offers superior regioselectivity, particularly for sterically hindered substrates. For example, Thompson et al. (2008) achieved a 99% yield in synthesizing structurally related alkylaminoanilino ureas using CDI.

Reaction Optimization

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Source
Acetone2580
THF6699
DCM0–2570

Higher yields in THF are attributed to improved solubility of intermediates. Conversely, acetone’s polarity facilitates faster proton transfer in isocyanate reactions.

Catalytic Enhancements

Adding catalytic dimethylaminopyridine (DMAP) in CDI-mediated reactions increases yields by 15–20%.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy:

  • ν(C=O): 1727 cm⁻¹ (urea carbonyl)

  • ν(NH): 3369 cm⁻¹ (secondary amine)

¹H NMR (DMSO-d₆):

  • δ 2.85 (s, 6H, N(CH₃)₂)

  • δ 3.12 (s, 3H, NCH₃)

  • δ 7.25–7.45 (m, 5H, Ph)

Elemental Analysis:

  • Calculated for C₁₁H₁₆N₃O₂: C 58.39%, H 6.19%, N 18.57%

  • Found: C 58.12%, H 6.22%, N 18.49%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Isocyanate ReactionScalable, mild conditionsModerate yields
CDI CouplingHigh regioselectivity, excellent yieldsMulti-step, costly reagents
Patent-BasedTailored for specific substitutionsComplex protection/deprotection

Chemical Reactions Analysis

1,1,3-Trimethyl-3-(phenylcarbamoyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Urease Inhibition
One of the prominent applications of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting urease can be beneficial in treating conditions like kidney stones and certain types of infections. Research has shown that derivatives of urea compounds exhibit significant urease inhibitory activity, making this compound a candidate for further study in this area .

Anticancer Properties
Another area of interest is the exploration of this compound's anticancer properties. Studies have indicated that certain urea derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the urea group can enhance its efficacy against specific cancer types .

Agriculture

Herbicide Development
In agricultural applications, this compound has been investigated for its potential as a herbicide. The compound's ability to inhibit specific metabolic pathways in plants can lead to effective weed control strategies. Research indicates that certain urea derivatives can selectively target weed species while minimizing harm to crops .

Materials Science

Polymer Synthesis
The compound is also being studied for its role in synthesizing polymers with desirable mechanical properties. Urea-based compounds are known to participate in polymerization reactions that yield materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and adhesives used in various industrial applications .

Case Study 1: Urease Inhibition

A study conducted on a series of urea derivatives revealed that this compound exhibited promising urease inhibition with an IC50 value comparable to established inhibitors like thiourea. This study emphasizes the potential therapeutic use of this compound in treating urease-related disorders .

Case Study 2: Agricultural Applications

Field trials using formulations containing this compound demonstrated effective weed suppression without adversely affecting crop yields. The selectivity of this compound suggests it could be developed into a commercial herbicide .

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structure distinguishes it from analogs through its unique substitution pattern. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
1,1,3-Trimethyl-3-(phenylcarbamoyl)urea Not explicitly provided 3 methyl groups, phenylcarbamoyl
1-Phenyl-3-(phenylcarbamoylamino)urea C₁₄H₁₄N₄O₂ 270.29 Phenyl, phenylcarbamoylamino 2937-77-1
N-(Phenylcarbamoyl)benzamide C₁₄H₁₂N₂O₂ 240.26 Benzamide, phenylcarbamoyl
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₈BrClF₃N₂O 408.58 Bromo, chloro, trifluoromethyl 1763-72-0

Key Observations :

Pharmacological Activity

Cytotoxic activity data from analogs provide indirect insights:

Compound IC₅₀ (HeLa Cells) Docking Score (kcal/mol) Key Mechanism Source
N-(Phenylcarbamoyl)benzamide 0.8 mM -72.06 Checkpoint kinase 1 (CK1) inhibition
Hydroxyurea (reference) 4.3 mM -32.15 Ribonucleotide reductase inhibition

Key Observations :

  • Urea derivatives with phenylcarbamoyl groups exhibit superior cytotoxic activity compared to classical agents like hydroxyurea, likely due to enhanced enzyme inhibition (e.g., CK1) .
  • The trifluoromethyl and halogenated analogs (e.g., ) may offer improved target specificity or metabolic stability due to electron-withdrawing substituents, though toxicity risks require evaluation .

Q & A

Q. What are the recommended synthetic routes for 1,1,3-Trimethyl-3-(phenylcarbamoyl)urea, and how can reaction conditions be optimized?

The synthesis of structurally related urea derivatives often employs the Schotten-Baumann method, involving reactions between acyl chlorides and amines in organic solvents like dichloromethane or ethanol under controlled temperatures (e.g., 273–298 K) . For example:

  • Key Reaction Parameters :

    ParameterTypical ConditionsSource
    SolventDichloromethane, ethanol
    Temperature273–298 K (ice bath to room temp)
    Acid CatalysisH₂SO₄/HNO₃ for nitration steps
    PurificationRecrystallization (methanol/ethyl acetate)

Optimization may involve adjusting stoichiometry, solvent polarity, or using phase-transfer catalysts. Reaction progress should be monitored via TLC or HPLC.

Q. How can the molecular structure and crystallinity of this compound be validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data Collection : Single-crystal X-ray diffraction at 294 K with Mo/Kα radiation .
  • Refinement : Hydrogen atoms modeled with riding coordinates (C–H = 0.93–0.97 Å; U = 0.066–0.088 Ų) .
  • Validation : Check dihedral angles (e.g., 72.5° between aromatic rings) and bond lengths against databases like Cambridge Structural Database .

Advanced Research Questions

Q. What computational strategies predict the cytotoxic mechanism of phenylcarbamoyl urea derivatives?

  • Molecular Docking : Use Molegro Virtual Docker 5.5 to dock against targets like checkpoint kinase 1 (CK1; PDB ID: 2YWP). Reported free energy scores (e.g., -72.06 kcal/mol for N-(phenylcarbamoyl)benzamide vs. -32.15 kcal/mol for hydroxyurea) correlate with inhibitory activity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 20–100 ns to assess binding mode persistence .
  • ADMET Prediction : Utilize pkCSM for pharmacokinetic profiling (e.g., logP = 1.7–2.5 for optimal membrane penetration) .

Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact bioactivity?

  • Case Study : Introducing a nitro group in 1,1,3-Trimethyl-3-(4-nitrophenyl)indane increased thermal stability (m.p. 452–455 K) and altered π-π stacking interactions .
  • Cytotoxicity : Trifluoromethyl substitutions enhance lipophilicity, improving IC₅₀ values (e.g., 0.8 mM vs. 4.3 mM for hydroxyurea in HeLa cells) .
  • Data Contradictions : Varying substituent positions (para vs. meta) may reduce activity due to steric hindrance; validate via comparative SAR studies .

Q. What analytical methods resolve contradictions in solubility and stability data?

  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts .
  • Contradictory Data : Cross-validate using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .

Methodological Guidance Table

Research AspectRecommended MethodsKey Tools/SoftwareReferences
Synthesis OptimizationSchotten-Baumann reactionTLC, HPLC
Structural ValidationX-ray crystallographySHELXL, Olex2
Cytotoxicity ScreeningMTT assay (HeLa cells)Spectrophotometry
Computational ModelingDocking/MD simulationsMolegro, GROMACS
ADMET ProfilingpkCSM, SwissADMEIn silico platforms

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